molecular formula C7H11NO B8795877 Hexahydrocyclopenta[b]pyrrol-2(1H)-one

Hexahydrocyclopenta[b]pyrrol-2(1H)-one

Cat. No. B8795877
M. Wt: 125.17 g/mol
InChI Key: PMGSPDVTAKHCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydrocyclopenta[b]pyrrol-2(1H)-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexahydrocyclopenta[b]pyrrol-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydrocyclopenta[b]pyrrol-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Hexahydrocyclopenta[b]pyrrol-2(1H)-one

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one

InChI

InChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)

InChI Key

PMGSPDVTAKHCLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)NC2C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heat under reflux cis-octahydrocyclopenta[b]pyrrole [prepared by the methods of A. Bertho, et al, Chem. Ber. 92, 2218 (1959), wherein 2-oxo-cyclopentyl acetic acid is cyclized by reduction with Raney Nickel/H2 in the presence of ammonia to obtain 2-keto-octahydrocyclopenta[b]pyrrole, which is then reduced with lithium aluminum hydride in etheral solution to yield ciso-octahydrocyclopenta[b]pyrrole, or by the method of A. G. Anderson, Jr., et al, J. Org. Chem. 43, 55 (1978), discussed above] and mercuric acetate in water or up to 10% aqueous acetic acid for twenty hours or more, to obtain cis-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole. Dissolve this compound in water and treat with potassium cyanide followed by 2N hydrochloric acid at 0° C. for two hours and at room temperature for approximately twenty hours to obtain 2-cyano-cis-octahydrocyclopenta[b]pyrrole. Heat this resultant compound in 6N hydrochloric acid under reflux for 6 hours followed by concentration of the reaction mixture to obtain cis-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. If desired, adsorb the residue on an XAD-2 resin column and elute with methanol. Esterify by reaction with ethanol to obtain ethyl cis-octahydrocyclopenta[b]pyrrole-2-carboxylate, as a mixture of two epimers.
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